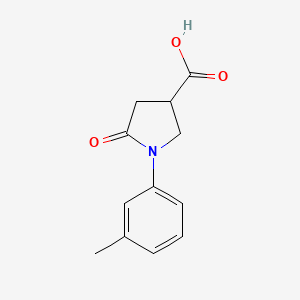

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino acid derivative.

Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable aryl halide and a base.

Oxidation and Carboxylation: The ketone and carboxylic acid functional groups can be introduced through oxidation and carboxylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride and an appropriate electrophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

- 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

- 1-(3-Methylphenyl)-5-hydroxypyrrolidine-3-carboxylic acid

Uniqueness

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of the 3-methylphenyl group and the presence of both ketone and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, including potential antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid and a ketone functional group, which contribute to its chemical reactivity and biological properties. The molecular formula is C12H13NO3, with a molecular weight of approximately 219.24 g/mol.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing processes such as inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit notable antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. For instance, the compound has been shown to inhibit the growth of these bacteria at low concentrations, indicating its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. These effects are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases.

Study on Anticancer Activity

A study evaluated the anticancer properties of various 5-oxopyrrolidine derivatives, including this compound. The compound was tested against A549 human lung adenocarcinoma cells using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity, reducing cell viability by up to 66% compared to untreated controls. This suggests potential for development as an anticancer therapeutic .

Research on Anticonvulsant Activity

In another study focused on anticonvulsant activity, similar compounds were synthesized and tested for their efficacy in animal models. The results showed promising anticonvulsant properties with minimal motor impairment, suggesting that modifications to the pyrrolidine structure could enhance therapeutic effects while reducing side effects .

Comparative Analysis of Biological Activity

| Compound | Activity | Target Pathogen/Cell Line | IC50/Effect |

|---|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus | Low µM range |

| This compound | Anticancer | A549 cells | Reduced viability by 66% |

| Derivative X | Anticonvulsant | Animal models | ED50 = 13.4 mg/kg |

Propiedades

IUPAC Name |

1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-3-2-4-10(5-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIYFABONGDZKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-45-9 |

Source

|

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-methylphenyl)-5-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.